molecular formula C27H35ClN2O7 B1663887 Moexipril hydrochloride CAS No. 82586-52-5

Moexipril hydrochloride

カタログ番号: B1663887
CAS番号: 82586-52-5
分子量: 535.0 g/mol
InChIキー: JXRAXHBVZQZSIC-JKVLGAQCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

モエクシプリル塩酸塩は、主にアンジオテンシン変換酵素(ACE)阻害剤として使用される医薬品です。これは、体内で活性型であるモエクシプリラートに変換されるプロドラッグです。 この化合物は、血管を弛緩させることによって高血圧(高血圧)の治療に使用され、血圧を下げ、脳卒中、心臓発作、腎臓の問題を防ぐのに役立ちます .

準備方法

合成経路と反応条件

モエクシプリル塩酸塩の合成には、適切なイソキノリン誘導体から始まる複数のステップが含まれます。主なステップには以下が含まれます。

工業生産方法

モエクシプリル塩酸塩の工業生産では、通常、上記と同様の反応ステップを使用して大規模合成が行われます。 このプロセスは、高収率と高純度を実現するために最適化されており、最終製品が医薬品基準を満たすように、厳格な品質管理対策が講じられています .

化学反応の分析

Hydrolysis to Active Metabolite (Moexiprilat)

Moexipril hydrochloride acts as a prodrug, requiring hydrolysis in the liver to form the active ACE inhibitor, moexiprilat. This conversion involves:

  • Ester hydrolysis : The ethyl ester group in this compound is hydrolyzed to release moexiprilat, the pharmacologically active compound .

  • Mechanism : The reaction is catalyzed by carboxyesterases, primarily in hepatic tissues, though the liver is not the sole site of conversion .

Metabolism and Excretion

The metabolic pathway of this compound involves:

  • Rapid conversion to moexiprilat :

    • Bioavailability : ~13% after oral administration (compared to intravenous) .

    • Half-life :

      • Moexipril: ~1 hour

      • Moexiprilat: 2–9 hours .

  • Renal and fecal excretion :

    • After intravenous administration: ~40% excreted as moexiprilat in urine, ~20% in feces .

    • After oral administration: ~7% excreted as moexiprilat in urine, ~52% in feces .

  • Metabolites :

    • Diketopiperazine derivatives and unidentified metabolites .

Parameter Value Source
Bioavailability~13% (oral vs. IV)
Half-life (moexiprilat)2–9 hours
Renal excretion (IV)~40% as moexiprilat
Fecal excretion (oral)~52% as moexiprilat

Structural and Physicochemical Analysis

This compound has distinct structural and chemical properties that influence its pharmacokinetics:

  • Molecular formula : C₂₇H₃₅ClN₂O₇ .

  • pKa values :

    • Strongest acidic: 3.46

    • Strongest basic: 5.2 .

  • Lipophilicity : Highly lipophilic, comparable to quinapril and ramipril, enabling tissue penetration .

  • Hydrolysis : Convertible to moexiprilat via ester cleavage, enhancing ACE inhibition (~1000x more potent than moexipril) .

Property Value Source
Molecular weight535.04 g/mol
pKa (acidic)3.46
pKa (basic)5.2
Protein binding (moexiprilat)~50%

ACE Inhibition Mechanism

Moexiprilat inhibits angiotensin-converting enzyme (ACE) by:

  • Blocking angiotensin I to II conversion , reducing vasoconstriction and aldosterone secretion .

  • Inhibiting bradykinin degradation , enhancing vasodilation via prostaglandin E₂ and nitric oxide .

  • Tissue ACE inhibition : Lipophilicity allows targeting of both plasma and tissue ACE (e.g., lung, myocardium) .

Pharmacokinetic Interactions

  • Food effects : Bioavailability reduced by ~70% after low-fat meals and ~80% after high-fat meals .

  • Renal impairment : Increased half-life (3–4x) in patients with creatinine clearance <40 mL/min .

  • Hepatic impairment : Mild-to-moderate cirrhosis increases moexiprilat AUC by ~300% .

科学的研究の応用

Primary Clinical Uses

The primary applications of moexipril hydrochloride include:

  • Hypertension Management : It is commonly prescribed to lower high blood pressure, either as monotherapy or in combination with thiazide diuretics .
  • Heart Failure Treatment : Moexipril is also utilized in managing congestive heart failure due to its ability to reduce preload and afterload on the heart .
  • Renal Protection : In patients with diabetic nephropathy or chronic kidney disease, ACE inhibitors like moexipril can help protect renal function by lowering intraglomerular pressure .

Dosage and Administration

Moexipril is available in oral tablet forms of 7.5 mg and 15 mg. The recommended dosage typically ranges from 7.5 mg to 30 mg daily, depending on the severity of hypertension and patient response .

Clinical Studies and Case Reports

Numerous studies have documented the efficacy and safety profile of moexipril:

  • Efficacy in Diverse Populations : Clinical trials have shown that while ACE inhibitors are generally effective across various demographics, their antihypertensive effects may be less pronounced in black patients compared to non-black patients .
  • Long-term Safety : A study assessing the long-term use of moexipril indicated no significant carcinogenicity or mutagenicity at doses significantly higher than those used clinically .
  • Combination Therapy : Moexipril has been evaluated in combination with other antihypertensive agents such as calcium channel blockers and diuretics, demonstrating no clinically significant adverse interactions .

Side Effects and Considerations

While moexipril is generally well-tolerated, potential side effects include:

  • Angioedema : A rare but serious condition that can occur with ACE inhibitors.
  • Cough : A common side effect associated with ACE inhibition.
  • Hypotension : Particularly in patients who are volume-depleted or on diuretics .

Comparative Efficacy

The following table summarizes the comparative efficacy of moexipril with other ACE inhibitors:

Drug NamePrimary IndicationUnique Features
MoexiprilHypertensionPDE4-inhibiting effects
LisinoprilHypertension & Heart FailureLong half-life
RamiprilHypertension & CardioprotectionProven mortality benefit in heart failure
EnalaprilHypertension & Heart FailureAvailable as an injection

作用機序

モエクシプリル塩酸塩は、体内でモエクシプリラートに変換されるプロドラッグです。モエクシプリラートは、アンジオテンシンIを強力な血管収縮剤であるアンジオテンシンIIに変換する責任があるアンジオテンシン変換酵素(ACE)の活性を阻害します。ACEを阻害することにより、モエクシプリラートはアンジオテンシンIIのレベルを低下させ、血管拡張とそれに続く血圧の低下につながります。 さらに、ACEの阻害は、血管拡張剤であるブラジキニンの分解も抑制し、降圧効果にさらに寄与します .

類似化合物との比較

モエクシプリル塩酸塩は、エナラプリル、リシノプリル、ラミプリルなどの他のACE阻害剤に似ています。 これらの化合物とは異なる独自の特性があります。

類似化合物のリスト

生物活性

Moexipril hydrochloride is a prodrug that is primarily utilized as an antihypertensive agent. It is converted in the body to its active form, moexiprilat, which exerts significant biological activity through the inhibition of the angiotensin-converting enzyme (ACE). This article delves into the biological mechanisms, pharmacokinetics, and clinical implications of this compound, supported by data tables and relevant case studies.

Moexiprilat functions primarily by inhibiting ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. The inhibition of ACE leads to:

  • Decreased Angiotensin II Levels : This results in reduced vasoconstriction and lower blood pressure.
  • Increased Plasma Renin Activity : Inhibition of angiotensin II formation stimulates renin secretion.
  • Reduced Aldosterone Secretion : Lower levels of aldosterone lead to decreased sodium and water retention.

Moexiprilat is approximately 1000 times more potent than moexipril in inhibiting ACE activity .

Pharmacokinetics

The pharmacokinetic profile of moexipril and its active metabolite moexiprilat is crucial for understanding its efficacy and safety:

ParameterMoexiprilMoexiprilat
Bioavailability~13%Not applicable
Peak Plasma Concentration (Cmax)Varies with food intake1.5 hours post-dose
Elimination Half-Life (t½)~1 hour2 to 9 hours
Volume of DistributionNot specified~183 L
Protein BindingNot specified~50%

The bioavailability of moexipril is significantly affected by food intake, with reductions in Cmax and AUC observed after meals .

Clinical Efficacy

This compound has been shown to effectively lower blood pressure in hypertensive patients. Clinical studies indicate that doses of 15 mg or more can lead to sustained inhibition of plasma ACE activity by 80-90% .

Case Studies

  • Hypertension Management : In a randomized controlled trial involving 200 patients with essential hypertension, treatment with moexipril resulted in a significant reduction in systolic and diastolic blood pressure compared to placebo over a 12-week period.
  • Elderly Population : A study focusing on older adults demonstrated that moexipril effectively managed hypertension without significant adverse effects, highlighting its safety profile in this demographic.

Adverse Effects

While generally well-tolerated, moexipril can cause side effects such as:

  • Cough : A common side effect associated with ACE inhibitors.
  • Hyperkalemia : Elevated potassium levels due to reduced aldosterone secretion.
  • Angioedema : A rare but serious allergic reaction.

特性

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O7.ClH/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32;/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32);1H/t17-,21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRAXHBVZQZSIC-JKVLGAQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044267
Record name Moexipril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82586-52-5
Record name Moexipril hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82586-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moexipril hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moexipril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Isoquinolinecarboxylic acid, 2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1), (3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.384
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOEXIPRIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1UMG3UH45
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moexipril hydrochloride
Reactant of Route 2
Moexipril hydrochloride
Reactant of Route 3
Moexipril hydrochloride
Reactant of Route 4
Moexipril hydrochloride
Reactant of Route 5
Moexipril hydrochloride
Reactant of Route 6
Moexipril hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。